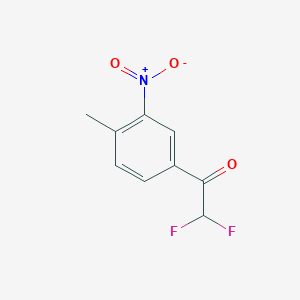

2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one

Description

Properties

Molecular Formula |

C9H7F2NO3 |

|---|---|

Molecular Weight |

215.15 g/mol |

IUPAC Name |

2,2-difluoro-1-(4-methyl-3-nitrophenyl)ethanone |

InChI |

InChI=1S/C9H7F2NO3/c1-5-2-3-6(8(13)9(10)11)4-7(5)12(14)15/h2-4,9H,1H3 |

InChI Key |

HOHSODRSOQVKRK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, ethanol solvent, room temperature.

Substitution: Nucleophiles (amines, thiols), solvents like dimethyl sulfoxide, elevated temperatures.

Oxidation: Potassium permanganate, water, and heat.

Major Products Formed

Reduction: 2,2-Difluoro-1-(4-methyl-3-aminophenyl)ethan-1-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 2,2-Difluoro-1-(4-carboxy-3-nitrophenyl)ethan-1-one.

Scientific Research Applications

2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one and its derivatives involves interactions with various molecular targets. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The fluorine atoms can enhance the compound’s stability and bioavailability by influencing its metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related difluoro- and trifluoroacetophenone derivatives, focusing on substituent effects, synthesis yields, and spectral properties.

Substituent Effects on the Aromatic Ring

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The nitro group (e.g., 4-nitrophenyl derivative) decreases electron density on the aromatic ring, deshielding aromatic protons (δ 8.2–7.7) compared to less electron-deficient systems (e.g., 4-CF₃, δ 7.71) .

- Trifluoro vs. Difluoro Analogs : The trifluoro derivative (CAS 411233-45-9) has a higher molecular weight and likely lower solubility due to increased hydrophobicity .

- Heteroaromatic Variants : Thiophene-substituted analogs (e.g., ) exhibit distinct NMR profiles (δ 8.03–7.24) and higher yields (95%), suggesting favorable reactivity in difluorination reactions .

Amide vs. Ketone Functionality

Key Observations :

- Amide vs. Ketone : Amide-linked difluoro compounds (e.g., ) show similar ¹⁹F NMR shifts (δ -121.8) to ketones, indicating minimal electronic differences in the CF₂ group. However, amides generally exhibit higher polarity, improving solubility in polar solvents .

- Synthetic Yields : Ketones (e.g., 85% yield in ) are often synthesized more efficiently than amides (72–73%), likely due to reduced steric hindrance .

Substituent Effects on Reactivity

- Nitro Group Stability: The 3-nitro substituent in the target compound may increase sensitivity to reduction or nucleophilic attack compared to non-nitro analogs. For example, 1-(2-amino-6-nitrophenyl)ethanone () requires precautions to avoid decomposition .

- Methyl Group Influence : The 4-methyl group in the target compound may enhance steric protection of the ketone, improving stability during storage or reaction conditions .

Biological Activity

2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one is an organic compound with the molecular formula . This compound features two fluorine atoms, a nitro group, and a methyl group attached to a phenyl ring. Its unique structure suggests potential biological activities that warrant investigation.

The synthesis of 2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with difluoromethyl ketone. The reaction is generally conducted in the presence of a base such as potassium carbonate and a solvent like dimethylformamide, under elevated temperatures (80-100°C) for several hours to ensure complete conversion.

The biological activity of 2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one is primarily attributed to its ability to form reactive intermediates through bioreduction of the nitro group. These intermediates can interact with cellular components, leading to cytotoxic effects. The presence of fluorine enhances the compound's stability and bioavailability, influencing its metabolic pathways .

Antimicrobial and Anticancer Properties

Research indicates that derivatives of 2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one exhibit promising antimicrobial and anticancer activities. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, suggesting potential applications in cancer therapeutics. The compound's unique functional groups may contribute to its efficacy against specific targets in cancer cells .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

| Activity | Cell Line/Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | Huh7 hepatocellular carcinoma | 5.67 ± 0.57 | |

| Antimicrobial | Various bacterial strains | Varies | |

| Cytotoxicity | OVCAR-4 ovarian cancer | IC50 not specified |

Notable Studies

- Anticancer Activity : A study focused on the anticancer potential of derivatives related to 2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one found significant cell cycle arrest in the S phase for certain compounds, indicating a mechanism for inducing apoptosis in cancer cells .

- Antimicrobial Effects : Another investigation revealed that derivatives exhibited varying degrees of antimicrobial activity against several strains of bacteria, underscoring their potential as therapeutic agents .

Comparison with Similar Compounds

Table 2: Comparison of Similar Compounds

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| 2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one | Nitro, Methyl, Fluorine | Versatile reactivity due to dual functional groups |

| 2,2-Difluoro-1-(3-nitrophenyl)ethan-1-one | Nitro | Different position of nitro group affects activity |

| 2,2,2-Trifluoro-1-(4-nitrophenyl)ethan-1-one | Additional Fluorine | Increased lipophilicity but potential toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.